5-ブロモ-2-ニトロピリジン

概要

説明

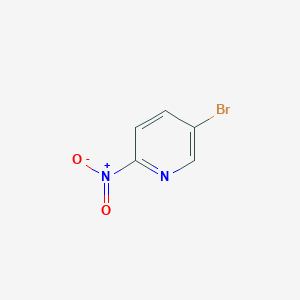

5-Bromo-2-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol . It is a colorless or faint yellow solid at room temperature and is often used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes . The compound is known for its applications in various chemical reactions and its role in scientific research.

科学的研究の応用

5-Bromo-2-nitropyridine is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include :

Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

Pesticides: Employed in the production of agrochemicals.

Dyes: Utilized in the dye industry for the synthesis of colorants.

Biological Research: Used in the study of enzyme inhibitors and other biologically active compounds.

作用機序

Target of Action

The primary target of 5-Bromo-2-nitropyridine is the respiratory system . This compound interacts with the respiratory system, causing potential irritation and other effects.

Mode of Action

5-Bromo-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is employed as a reagent in the synthesis of novel benzimidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .

Biochemical Pathways

It is known to be used in the synthesis of novel benzimidazoles, which are potent inhibitors of tie-2 and vegfr-2 tyrosine kinase receptors . These receptors play crucial roles in angiogenesis and blood vessel maturation, suggesting that 5-Bromo-2-nitropyridine may indirectly influence these processes.

Pharmacokinetics

It is known that this compound can be absorbed through the skin and respiratory tract . More research is needed to fully understand the pharmacokinetics of 5-Bromo-2-nitropyridine.

Result of Action

Exposure to 5-Bromo-2-nitropyridine can lead to a range of health effects. In a reported case of a man exposed to this compound at work, symptoms included dizziness, fatigue, nausea, vomiting, chest distress, diffuse cyanosis, and coma. Laboratory findings indicated methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure . Delayed encephalopathy was also observed 82 days after exposure .

生化学分析

Biochemical Properties

5-Bromo-2-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known to cause skin and eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions:

5-Bromo-2-nitropyridine can be synthesized from 2-amino-5-bromopyridine through an oxidation reaction using hydrogen peroxide. The process involves the following steps :

Bromination: N-Bromosuccinimide (NBS) bromination of 2-aminopyridine in acetonitrile at 0-5°C delivers 5-bromo-2-aminopyridine with good regioselectivity (>20:1).

Oxidation: The brominated amino-pyridine is then reacted with an oxidant mixture, yielding 5-Bromo-2-nitropyridine after dilution with water and isopropanol.

Industrial Production Methods:

In large-scale production, the oxidation of 2-amino-5-bromopyridine is carried out using hydrogen peroxide in an acetone/water mixture. The reaction is controlled at specific temperatures and involves the use of catalysts and anti-solvents to achieve high purity and yield .

化学反応の分析

Types of Reactions:

5-Bromo-2-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can be further oxidized to form different products.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Hydrogen Peroxide: Used for oxidation reactions.

Catalysts: Various catalysts can be used to enhance reaction rates and selectivity.

Major Products Formed:

5-Bromo-2-aminopyridine: Formed through reduction of the nitro group.

Other Substituted Pyridines: Formed through substitution reactions.

類似化合物との比較

- 2-Chloro-3-nitropyridine

- 5-Bromo-1,2,3-trifluorobenzene

- 5-Bromo-2-furoic acid

Comparison:

5-Bromo-2-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

生物活性

5-Bromo-2-nitropyridine (C₅H₃BrN₂O₂) is an organic compound with significant biological activity, primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores its biological properties, toxicity, and relevant case studies, providing a comprehensive overview of its implications in medical and environmental contexts.

- Molecular Formula : C₅H₃BrN₂O₂

- Molecular Weight : 202.99 g/mol

- CAS Number : 39856-50-3

- Melting Point : 148-150 °C

- Solubility : Slightly soluble in chloroform and methanol

Biological Applications

5-Bromo-2-nitropyridine is utilized as a reagent in the synthesis of novel benzimidazoles, which are potent inhibitors of the TIE-2 and VEGFR-2 tyrosine kinase receptors. These receptors play critical roles in angiogenesis and tumor growth, making this compound valuable in cancer research and drug development .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Tyrosine Kinase Inhibition | Inhibits TIE-2 and VEGFR-2, potentially useful in cancer therapy. |

| Toxicity | Associated with methemoglobinemia, hemolytic anemia, and delayed encephalopathy following exposure. |

| Synthesis Intermediate | Used in the production of pharmaceuticals and pesticides. |

Toxicological Profile

Despite its applications, 5-bromo-2-nitropyridine poses significant health risks. A notable case study reported a 40-year-old man who developed severe symptoms after skin and respiratory exposure to the compound. Symptoms included dizziness, cyanosis, and coma, with laboratory findings confirming methemoglobinemia and acute renal failure due to oxidative stress on erythrocytes .

Case Study Overview

- Patient : 40-year-old male

- Exposure : Skin and respiratory tract

- Symptoms : Dizziness, fatigue, nausea, vomiting, cyanosis, coma

- Complications : Methemoglobinemia, hemolytic anemia, rhabdomyolysis, acute renal failure

- Outcome : Marked improvement post-treatment but developed delayed encephalopathy confirmed via MRI .

The toxic effects of 5-bromo-2-nitropyridine are hypothesized to arise from its ability to oxidize hemoglobin to methemoglobin (Met-Hb), leading to decreased oxygen transport in the blood. This oxidative damage can cause cellular injury and hemolysis, contributing to the observed clinical manifestations in cases of poisoning .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds related to 5-bromo-2-nitropyridine. These investigations aim to optimize its efficacy as a therapeutic agent while minimizing toxicity. For instance, modifications to the nitro group have been explored to enhance selectivity for target kinases while reducing adverse effects .

Table 2: Research Findings on SAR

| Modification | Effect on Activity | Toxicity Level |

|---|---|---|

| Nitro Group Alteration | Increased kinase selectivity | Reduced toxicity |

| Bromine Substitution | Enhanced binding affinity | Variable toxicity |

特性

IUPAC Name |

5-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXXLNCPVSUCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355827 | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-50-3 | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known health risks associated with 5-Bromo-2-nitropyridine exposure?

A: A case report documented severe health effects following occupational exposure to 5-Bromo-2-nitropyridine. The individual experienced dizziness, fatigue, nausea, vomiting, chest distress, cyanosis, and coma. [] Medically, this manifested as methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure. [] Delayed encephalopathy was also observed two months post-exposure. [] This highlights the compound's potential for significant toxicity via skin and respiratory absorption.

Q2: What is the molecular structure and spectroscopic characterization of 5-Bromo-2-nitropyridine?

A: 5-Bromo-2-nitropyridine has been analyzed using spectroscopic techniques like Fourier Transform-Raman and Fourier Transform-Infrared spectroscopy. [, , ] These studies provided insights into the vibrational modes and structural characteristics of the molecule, supporting its identification and characterization.

Q3: Can you elaborate on the synthesis of 5-Bromo-2-nitropyridine and any challenges associated with large-scale production?

A: One method for synthesizing 5-Bromo-2-nitropyridine involves the hydrogen peroxide oxidation of the corresponding amine. [] Scaling up this process presented challenges related to conversion rates, impurity control, and reproducibility. [] Safety concerns were also paramount due to the use of hydrogen peroxide. [] Thorough investigation using reaction and adiabatic calorimetry was essential to establish safe and robust production protocols. []

Q4: How does the structure of 5-Bromo-2-nitropyridine influence its reactivity?

A: Research indicates that the presence of bromine and the nitro group in the molecule influences its reactivity with ammonia. [] The position of these substituents, particularly the nitro group, relative to other functional groups on the pyridine ring impacts the rate and selectivity of substitution reactions. []

Q5: Are there any known applications of 5-Bromo-2-nitropyridine in polymer chemistry?

A: 5-Bromo-2-nitropyridine serves as a precursor for synthesizing diamine monomers used in polyimide production. [] Specifically, it reacts with bisphenol A to form 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] propane. [] This diamine monomer, when combined with aromatic dianhydrides, yields polyimides with desirable properties like high transparency and organosolubility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。